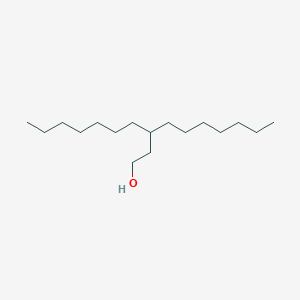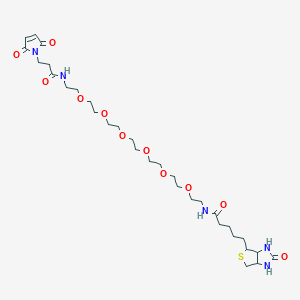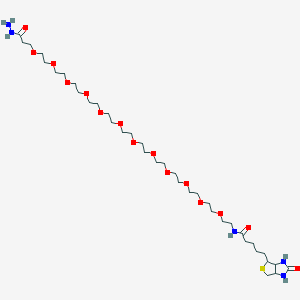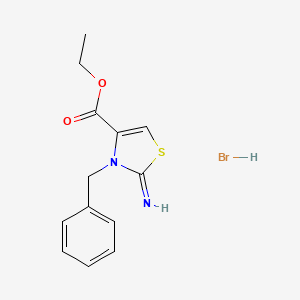
3-Heptyldecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyldecan-1-ol is a long-chain primary fatty alcohol with the molecular formula C17H36O. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a heptyldecane chain. This compound is part of the broader class of fatty alcohols, which are known for their applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyldecan-1-ol typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of heptyldecanoic acid or its ester derivatives using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the Grignard reaction, where heptylmagnesium bromide reacts with decanal, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient conversion of fatty acid esters to the desired alcohol. The use of robust catalysts and optimized reaction conditions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Heptyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptyldecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, heptyldecane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base.
Major Products Formed:
Oxidation: Heptyldecanoic acid.
Reduction: Heptyldecane.
Substitution: Heptyldecyl chloride or bromide.
Scientific Research Applications
3-Heptyldecan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and lubricants. It also serves as an intermediate in organic synthesis.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, detergents, and plasticizers due to its emollient and stabilizing properties.
Mechanism of Action
The mechanism of action of 3-Heptyldecan-1-ol involves its interaction with cell membranes, where it integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Heptadecan-1-ol: Another long-chain fatty alcohol with similar properties but a different chain length.
Hexadecan-1-ol: A shorter chain fatty alcohol with comparable applications in industry and research.
Uniqueness: 3-Heptyldecan-1-ol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its balance between hydrophobic and hydrophilic regions makes it particularly effective in applications requiring amphiphilic compounds.
Properties
IUPAC Name |
3-heptyldecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-11-13-17(15-16-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYIAMWMQZKCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid](/img/structure/B8266040.png)






